molecular formula C12H12N4O3S B8765827 4-(4-Amino-3-(methylthio)phenoxy)-3-nitropyridin-2-amine

4-(4-Amino-3-(methylthio)phenoxy)-3-nitropyridin-2-amine

Cat. No.: B8765827
M. Wt: 292.32 g/mol
InChI Key: NEQFCQTUVUQLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-(methylthio)phenoxy)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

4-(4-amino-3-methylsulfanylphenoxy)-3-nitropyridin-2-amine

InChI

InChI=1S/C12H12N4O3S/c1-20-10-6-7(2-3-8(10)13)19-9-4-5-15-12(14)11(9)16(17)18/h2-6H,13H2,1H3,(H2,14,15)

InChI Key

NEQFCQTUVUQLFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)OC2=C(C(=NC=C2)N)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method A2 Sodium hydride (148 mg) was added to dry DMSO (5.5 mL) and the mixture was stirred at RT for 20 minutes under Ar atmosphere. 4-amino-3-(methylthio)phenol (573 mg, 3.7 mmol) was added thereto, and the mixture stirred for 10 more minutes. Next, 4-Chloro-3-nitropyridin-2-amine (3.7 mmol) was added, and the mixture was heated to 100′C and stirred for 3 hours. After cooling down, water was added, and the mixture extracted three times with EtOAc. The combined organic layers were washed first with a saturated aqueous sodium hydrogen carbonate solution then water, dried over MgSO4 and evaporated to afford the title compound (657 mg, 61%) was obtained after purification by chromatography on silica gel (EtOAc-DCM, 1:1) as a red brown solid (Rf 0.56, EtOAc-DCM, 1:1).
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step Two
Quantity
3.7 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

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